A Technical Guide to the Chemical Properties of 6-Nitro-2-benzothiazolinone
A Technical Guide to the Chemical Properties of 6-Nitro-2-benzothiazolinone
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 6-Nitro-2-benzothiazolinone (CAS No: 28620-12-4). As a member of the benzothiazole family, this compound is of significant interest to researchers in medicinal chemistry and drug development. The benzothiazole scaffold is a recognized pharmacophore present in numerous clinically approved drugs, and strategic substitutions on the ring system can modulate biological activity.[1] This document details the physicochemical characteristics, spectroscopic profile, and reactivity of the title compound, with a particular focus on the influence of the C-6 nitro group, which is known to enhance the antibacterial, antifungal, and potential anticancer activities of this heterocyclic system.[1][2][3]
Molecular Structure and Physicochemical Properties
6-Nitro-2-benzothiazolinone is a bicyclic heterocyclic compound featuring a benzene ring fused to a thiazolinone ring. The key functional groups are the lactam (cyclic amide) within the thiazolinone ring and an electron-withdrawing nitro group (-NO₂) at the 6th position of the benzene ring. This substitution pattern is critical to its chemical reactivity and biological profile.
Caption: Molecular structure of 6-Nitro-2-benzothiazolinone.
The core physicochemical properties of 6-Nitro-2-benzothiazolinone are summarized in the table below, providing essential data for experimental design and computational modeling.
| Property | Value | Source(s) |
| CAS Number | 28620-12-4 | [4][5][6][7] |
| Molecular Formula | C₇H₄N₂O₃S | [4][6][7][8] |
| Molecular Weight | 196.18 g/mol | [4][6][7][8] |
| Appearance | Light yellow to yellow solid | [4] |
| Melting Point | 246 °C (decomposes) | [4][5] |
| Density (Predicted) | 1.603 ± 0.06 g/cm³ | [4][5] |
| pKa (Predicted) | 8.78 ± 0.20 | [4][5] |
| Storage | Store at room temperature, sealed in a dry environment | [4][5] |
Synthesis and Reactivity
The primary synthetic route to 6-Nitro-2-benzothiazolinone involves the electrophilic nitration of the parent compound, 2-benzothiazolinone (also known as 2-hydroxybenzothiazole).[4] This reaction is a classic example of electrophilic aromatic substitution, where the benzothiazole nucleus is sufficiently activated to react with a nitrating agent.
Causality of Experimental Design: The choice of a strong acid mixture, such as nitric acid in sulfuric acid, is crucial. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species that attacks the electron-rich benzene ring. The substitution occurs preferentially at the C-6 position, guided by the directing effects of the heterocyclic system.
Caption: General synthesis workflow for 6-Nitro-2-benzothiazolinone.
Representative Synthetic Protocol
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Reaction Setup: In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 2-benzothiazolinone to a pre-cooled mixture of concentrated sulfuric acid and nitric acid.
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Reaction Execution: Maintain the temperature below 10°C during the addition. After the addition is complete, allow the mixture to stir for several hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The solid precipitate is the crude product.
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Purification: Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and then dry. Further purification is typically achieved by recrystallization from a suitable solvent like ethanol to yield the final product.[9]
Reactivity Profile: The lactam nitrogen of 6-Nitro-2-benzothiazolinone is nucleophilic and can be readily alkylated. This makes the compound a valuable starting reagent for the synthesis of a diverse library of 3-alkyl-6-nitro-2-benzothiazolinones, allowing for further exploration of structure-activity relationships.[4]
Spectroscopic Characterization
Unambiguous identification of 6-Nitro-2-benzothiazolinone requires a suite of spectroscopic techniques. The data provides a structural fingerprint of the molecule.
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¹³C Nuclear Magnetic Resonance (NMR): The ¹³C NMR spectrum, typically run in a solvent like DMSO-d₆, will show distinct signals for the seven carbon atoms.[10] Key expected resonances include a signal for the carbonyl carbon (C=O) in the downfield region (~170 ppm), and six aromatic carbon signals, with the carbon attached to the nitro group (C-6) being significantly influenced by its electron-withdrawing nature.
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Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups. Expected characteristic absorption bands include:
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N-H Stretch: A moderate band around 3100-3300 cm⁻¹.
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C=O Stretch (Lactam): A strong band around 1680-1720 cm⁻¹.
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Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region.
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N-O Stretch (Nitro Group): Two very strong, characteristic bands for the asymmetric (~1500-1550 cm⁻¹) and symmetric (~1330-1370 cm⁻¹) stretches.
-
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. In an electron ionization (EI-MS) or electrospray ionization (ESI-MS) experiment, the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at an m/z value corresponding to its molecular weight of approximately 196.18.
Biological and Pharmacological Context
The benzothiazole scaffold is a privileged structure in medicinal chemistry.[1] The introduction of a nitro group at the C-6 position significantly impacts the molecule's electronic properties and, consequently, its biological activity. Research on related compounds has demonstrated that the 6-nitro substitution is a key determinant for potent antimicrobial effects.
-
Antifungal Activity: 6-nitro substituted benzothiazole analogues have shown potent inhibitory activity against fungi such as Aspergillus niger and Chaetomium globosum.[2]
-
Antibacterial Activity: The 6-nitro group has been shown to enhance antibacterial activity in various benzothiazole derivatives against both Gram-positive and Gram-negative bacteria.[3]
-
Anticancer Potential: Substitution at the C-6 position of the benzothiazole ring, including with nitro groups, has been identified as a strategy for enhancing anticancer activity in related scaffolds.[1]
This body of evidence underscores the importance of 6-Nitro-2-benzothiazolinone as both a potentially active compound and a critical intermediate for the development of novel therapeutic agents.
Safety, Handling, and Storage
Proper handling of 6-Nitro-2-benzothiazolinone is essential in a laboratory setting. The compound is classified as an irritant.
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Hazard Identification: Causes skin, eye, and respiratory irritation.[4][11]
-
Personal Protective Equipment (PPE): Always handle this chemical with appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[11] Work should be conducted in a well-ventilated area or a chemical fume hood.[11][12]
-
First Aid Measures:
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[11]
-
Hazardous Decomposition: When heated to decomposition, it may emit toxic fumes of carbon oxides, nitrogen oxides (NOx), and sulfur oxides.[11]
-
Storage: The compound is stable under recommended storage conditions. It should be kept in a tightly closed container in a dry and cool place.[4][5][12]
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